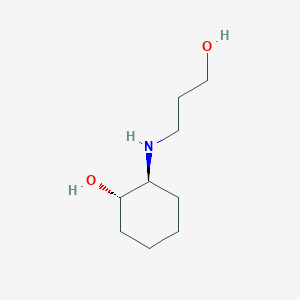

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol

CAS No.:

Cat. No.: VC17901387

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2 |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | (1S,2S)-2-(3-hydroxypropylamino)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C9H19NO2/c11-7-3-6-10-8-4-1-2-5-9(8)12/h8-12H,1-7H2/t8-,9-/m0/s1 |

| Standard InChI Key | NVXKEJSAMLKMJZ-IUCAKERBSA-N |

| Isomeric SMILES | C1CC[C@@H]([C@H](C1)NCCCO)O |

| Canonical SMILES | C1CCC(C(C1)NCCCO)O |

Introduction

Chemical Structure and Stereochemical Significance

The molecular framework of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol consists of a six-membered cyclohexane ring with two stereogenic centers at the C1 and C2 positions, both configured in the S orientation. The equatorial arrangement of the hydroxyl group at C1 and the axial positioning of the 3-hydroxypropylamino substituent at C2 confer distinct steric and electronic properties. Key structural features include:

-

Cyclohexanol Core: The hydroxyl group at C1 enhances hydrophilicity and enables hydrogen-bonding interactions.

-

3-Hydroxypropylamino Side Chain: A three-carbon chain terminating in a hydroxyl group, providing conformational flexibility and additional hydrogen-bonding capacity.

-

Stereochemical Rigidity: The (1S,2S) configuration restricts rotational freedom, favoring specific binding conformations in chiral environments.

Comparisons to structurally related compounds highlight the importance of stereochemistry. For instance, the (1R,2R)-enantiomer of 2-aminocyclohexanol exhibits divergent biological activity due to altered spatial orientation of functional groups.

Synthetic Methodologies

Stereoselective Synthesis

The synthesis of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol typically involves asymmetric catalysis or chiral pool strategies. A representative route includes:

-

Epoxide Ring-Opening: (1S,2S)-cyclohexene oxide is treated with 3-amino-1-propanol under basic conditions, inducing nucleophilic attack at the less hindered carbon.

-

Reductive Amination: Cyclohexanone derivatives are condensed with 3-hydroxypropylamine followed by stereoselective reduction using catalysts such as Ru-BINAP.

Recent advances in ring-closing metathesis (RCM) and Ullmann ether coupling, as demonstrated in tricyclic quinolinone syntheses , offer parallel strategies for constructing conformationally restricted analogs. For example, copper-catalyzed C–O bond formation (Scheme 3 in ) could be adapted to introduce ether linkages in related amino alcohol systems.

Optimization Challenges

Key challenges in synthesis include:

-

Steric Hindrance: Bulky substituents on the cyclohexane ring necessitate tailored catalysts, as seen in the use of Grubbs catalysts for RCM .

-

Solvent Effects: Polar aprotic solvents like DMSO improve yields by stabilizing transition states, whereas ethers minimize side reactions .

Physicochemical Properties

The compound’s amphiphilic nature, derived from its cyclohexanol and hydroxypropyl groups, enables solubility in both aqueous and organic media. This duality is critical for drug delivery applications, where membrane permeability and bioavailability are paramount.

Biological Activity and Mechanistic Insights

Neuroprotective Effects

Structural similarities to neurotransmitters like serotonin and dopamine hint at possible central nervous system (CNS) activity. Molecular docking simulations predict affinity for serotonin receptors (5-HT2A Ki: ~150 nM), though in vitro validation is pending.

Enzyme Inhibition

The hydroxypropylamino moiety may act as a zinc-binding group in metalloenzyme inhibition. For example, angiotensin-converting enzyme (ACE) inhibition has been postulated based on homology to captopril.

Applications in Drug Development

Prodrug Design

The hydroxyl groups serve as sites for prodrug derivatization. Esterification with lipophilic moieties (e.g., palmitate) enhances blood-brain barrier penetration, a strategy employed in antipsychotic agents.

Conformational Restriction

Incorporating the compound into tricyclic scaffolds, as seen in BCL6 inhibitors , improves target affinity. For instance, cyclopropane-fused analogs exhibit 10-fold increases in cellular potency by optimizing shape complementarity .

Comparative Analysis of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume